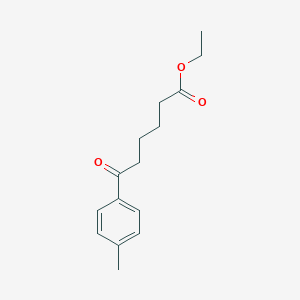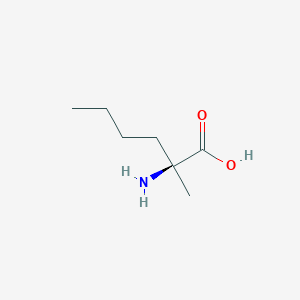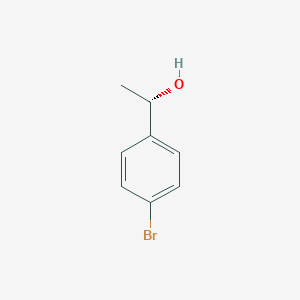
Nbg-gma
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol . This compound is known for its unique structure, which includes a benzyl group, a hydroxy group, and a methacryloyloxypropyl group attached to a glycine backbone. It is used in various scientific research applications due to its versatile chemical properties.
准备方法
The synthesis of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine involves several steps. One common method includes the reaction of glycine with benzyl chloride to form N-benzylglycine. This intermediate is then reacted with 2-hydroxy-3-methacryloyloxypropyl chloride under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
化学反应分析
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles such as halides or amines.
Polymerization: The methacryloyloxypropyl group allows the compound to participate in free radical polymerization reactions, forming polymers with various applications.
科学研究应用
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine involves its interaction with various molecular targets and pathways. The compound’s methacryloyloxypropyl group allows it to participate in polymerization reactions, forming cross-linked networks that can encapsulate drugs or other active agents. The benzyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with biological membranes and improve drug delivery efficiency .
相似化合物的比较
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine can be compared with other similar compounds such as:
N-Benzylglycine: Lacks the methacryloyloxypropyl group, making it less suitable for polymerization reactions.
N-(2-Hydroxy-3-methacryloyloxypropyl)glycine:
N-Benzyl-N-(2-hydroxypropyl)glycine: Lacks the methacryloyloxy group, limiting its use in polymer synthesis.
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
101184-87-6 |
|---|---|
分子式 |
C16H21NO5 |
分子量 |
307.34 g/mol |
IUPAC 名称 |
2-[benzyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-12(2)16(21)22-11-14(18)9-17(10-15(19)20)8-13-6-4-3-5-7-13/h3-7,14,18H,1,8-11H2,2H3,(H,19,20) |
InChI 键 |
NVPZFLQHKUAKTM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
规范 SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
同义词 |
N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, dicalcium salt NBG-GMA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















